Lavendustin b
Overview
Description
Lavendustin B is a compound that has been identified as an inhibitor of HIV-1 integrase (IN) interaction with its cognate cellular cofactor lens epithelium-derived growth factor (LEDGF/p75). It is also an inhibitor of Tyrosine Kinase and a competitive inhibitor of glucose transporter 1 (Glut1) .
Synthesis Analysis
The synthesis of Lavendustin B and its analogues has been studied. A series of new analogues was designed and docked into the LEDGF/p75 binding pocket of HIV-1 IN . Six analogues of Lavendustine B, containing the benzylamino-hydroxybenzoic scaffold, were selected for synthesis and structure activity-relationship (SAR) studies .Molecular Structure Analysis
The molecular formula of Lavendustin B is C21H19NO5 . Its average mass is 365.379 Da and its monoisotopic mass is 365.126312 Da .Physical And Chemical Properties Analysis
Lavendustin B has a density of 1.4±0.1 g/cm3, a boiling point of 671.1±55.0 °C at 760 mmHg, and a flash point of 359.7±31.5 °C . It has 6 hydrogen bond acceptors, 4 hydrogen bond donors, and 6 freely rotating bonds .Scientific Research Applications
Inhibition of HIV-1 Integrase and Tubulin Polymerization
Lavendustin B has been identified as an inhibitor of HIV-1 integrase interaction with its cellular cofactor, LEDGF/p75, demonstrating its potential in antiviral therapy. Through computational and synthetic approaches, derivatives of Lavendustin B have shown improved potency for inhibiting HIV-1 integrase binding, suggesting a path for further development as HIV-1 integrase inhibitors (Agharbaoui et al., 2016). Additionally, compounds in the Lavendustin A series, closely related to Lavendustin B, have been explored for their ability to inhibit both protein-tyrosine kinases and tubulin polymerization. This dual inhibitory action highlights the potential of Lavendustin derivatives in cancer therapy by interfering with critical cellular processes involved in tumor growth and metastasis (Mu et al., 2003).
Antileishmanial Activity
Lavendustin analogs have been synthesized and evaluated for their activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This highlights the potential application of Lavendustin derivatives in the development of new treatments for parasitic infections, showcasing the versatility of Lavendustin compounds in addressing a variety of health concerns (Ghiano et al., 2011).
Modulation of Steroidogenesis and Estrogen Receptor Expression
Research involving Lavendustin A, a compound closely related to Lavendustin B, has indicated potential effects on steroidogenesis and estrogen receptor expression in various cellular models. These findings open up discussions on the broader implications of Lavendustin compounds in endocrine regulation and their possible influence on reproductive health, providing insight into the non-antiviral and anticancer applications of these compounds (Whitehead & Lacey, 2000).
Safety And Hazards
properties
IUPAC Name |
5-[bis[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c23-18-7-3-1-5-14(18)12-22(13-15-6-2-4-8-19(15)24)16-9-10-20(25)17(11-16)21(26)27/h1-11,23-25H,12-13H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYOLBQXFXYMKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2O)C3=CC(=C(C=C3)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154854 | |
Record name | Lavendustin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lavendustin b | |
CAS RN |
125697-91-8 | |
Record name | Lavendustin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lavendustin b | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16760 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lavendustin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lavendustin B | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAVENDUSTIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T53EGQ52Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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